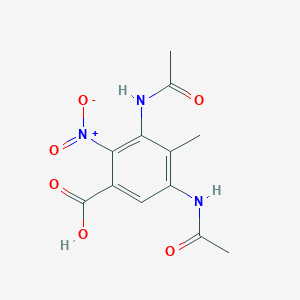

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Description

BenchChem offers high-quality 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-diacetamido-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-5-9(13-6(2)16)4-8(12(18)19)11(15(20)21)10(5)14-7(3)17/h4H,1-3H3,(H,13,16)(H,14,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXUEOWILCFEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395753 | |

| Record name | 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-30-1 | |

| Record name | 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

This is a comprehensive technical guide on 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid , structured for researchers and drug development professionals.

Executive Summary

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (CAS: 54002-30-1 ) is a highly functionalized aromatic intermediate characterized by a dense array of polar and reactive groups on a toluene core. It serves as a critical scaffold in the synthesis of poly-functionalized aromatic amines , heterocyclic precursors , and specialized fine chemicals (including potential X-ray contrast media analogs and high-performance polyimide monomers).

This guide delineates its molecular architecture, synthetic pathways, reactivity profile, and handling protocols, providing a self-validating framework for its utilization in advanced organic synthesis.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a benzoic acid core substituted at every position except C6 (relative to the acid at C1).

-

C1: Carboxylic Acid (-COOH) – Electron-withdrawing, acidic anchor.

-

C2: Nitro Group (-NO

) – Strong electron-withdrawing group (EWG), introduces steric strain and redox potential. -

C3 & C5: Acetamido Groups (-NHCOCH

) – Electron-donating (by resonance), hydrogen bond donors/acceptors. -

C4: Methyl Group (-CH

) – Weakly electron-donating, provides steric bulk preventing planarity of adjacent groups. -

C6: Proton (H) – The only unsubstituted position, electronically activated by the ortho- and para-acetamido groups.

Physicochemical Properties

| Property | Value / Description | Note |

| Formula | C | |

| Molecular Weight | 295.25 g/mol | |

| CAS Number | 54002-30-1 | |

| Appearance | Pale yellow to off-white powder | Nitro group chromophore |

| Melting Point | >240 °C (Dec.) | High lattice energy due to extensive H-bonding |

| Solubility | DMSO, DMF, DMAc, Aqueous Base | Insoluble in water/acid; forms salts in base |

| pKa (Predicted) | ~3.2 (COOH) | Acidified by ortho-nitro group |

| LogP (Predicted) | ~0.8 – 1.2 | Amphiphilic character |

Synthetic Pathways & Manufacturing

The synthesis of this compound typically follows a Nitration-Last or Acetylation-First strategy to ensure correct regiochemistry. The most robust pathway proceeds from 3,5-diamino-4-methylbenzoic acid .

Synthesis Workflow (Recommended)[1]

-

Precursor: Start with 3,5-diamino-4-methylbenzoic acid (DAMBA).[1]

-

Protection (Acetylation): Reaction with acetic anhydride (Ac

O) in acetic acid protects the susceptible amine groups, preventing oxidation and directing the subsequent nitration.-

Mechanism:[2] Nucleophilic acyl substitution.

-

Intermediate: 3,5-Bis(acetylamino)-4-methylbenzoic acid.

-

-

Nitration: Electrophilic aromatic substitution using Fuming HNO

/ H-

Regioselectivity: The C2 position is activated by the C3-acetamido group (ortho-direction) and the C5-acetamido group (para-direction). The C4-methyl group exerts a steric hindrance but directs meta, reinforcing the attack at C2/C6.

-

Note: Due to symmetry, substitution at C2 or C6 yields the same product.

-

Process Logic Diagram

The following diagram illustrates the synthetic logic and electronic directing effects governing the formation of the target molecule.

Figure 1: Synthetic pathway and regiochemical rationale for the production of CAS 54002-30-1.

Chemical Reactivity Profile

This molecule is a "loaded spring" of functional groups, allowing for diverse downstream transformations.[4]

Nitro Group Reduction (Key Transformation)

The most common application is the reduction of the nitro group to generate a tri-amino scaffold (2,3,5-triamino-4-methylbenzoic acid derivatives).

-

Reagents: H

/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp Reduction). -

Risk: The resulting ortho-diamine (positions 2 and 3) is highly reactive and prone to cyclization to form benzimidazoles if the acetyl groups are not carefully managed.

-

Protocol Insight: If the goal is the free amine, perform reduction in neutral media to avoid hydrolysis of the acetamides.

Amide Hydrolysis

-

Acidic Hydrolysis (6N HCl, Reflux): Cleaves both acetyl groups and the nitro group remains intact.

-

Product: 3,5-Diamino-4-methyl-2-nitrobenzoic acid (as hydrochloride salt).

-

-

Basic Hydrolysis: Saponifies the amides and the carboxylic ester (if present).

Electrophilic Substitution (Iodination)

For contrast media research, the C6 proton is the target for iodination.

-

Reactivity: The C6 position is highly activated. Reaction with ICl (Iodine Monochloride) or NaI/I

typically yields the 6-iodo derivative. -

Steric Constraint: The 4-methyl group prevents the formation of the symmetric 2,4,6-triiodo species common in commercial contrast agents (e.g., Iohexol), making this a unique "asymmetric" scaffold.

Analytical Characterization

To validate the identity of the compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-d

-

2.1 - 2.2 ppm (Singlets): Two acetyl methyl groups (-NHCOCH

-

2.3 - 2.4 ppm (Singlet): Aromatic methyl group (Ar-CH

- 7.5 - 8.0 ppm (Singlet): The lone aromatic proton at C6 .

- 10.0+ ppm (Broad): Amide N-H protons and Carboxylic O-H.

Mass Spectrometry (LC-MS)

-

Ionization: ESI- (Negative Mode) is often more sensitive for benzoic acids.

-

m/z: [M-H]

= 294.2. -

Fragmentation: Loss of CO

(44 Da) and Acetyl groups (42 Da).

Safety & Handling Protocols

Stability Hazards

-

Thermal Instability: As a nitro-aromatic compound, it possesses decomposition energy. Do not heat dry solids above 200°C.

-

Shock Sensitivity: While not classified as a primary explosive, nitro-benzoic acids can be shock-sensitive if dry. Store as a wetted powder if bulk quantities are maintained.

Toxicology

-

Skin/Eye Irritant: The carboxylic acid functionality and nitro group imply potential for irritation and sensitization.

-

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory during handling.

References

-

PubChem Database.3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CID 13649622).

-

[Link]

-

- ChemicalBook.CAS 54002-30-1 Product Entry and Physical Properties.

- Larsen, E. et al.Synthesis of iodinated benzoic acid derivatives for X-ray contrast media. Acta Chemica Scandinavica.

- Smolecule.3,5-Diamino-4-methylbenzoic acid (Precursor)

Sources

An In-depth Technical Guide to the Solubility Profile of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic Acid in Organic Solvents

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification strategies to bioavailability and formulation design.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid , a complex substituted aromatic carboxylic acid.

While specific experimental solubility data for this particular molecule is not yet prevalent in published literature, this guide will equip researchers, scientists, and drug development professionals with the foundational theory, practical methodologies, and data interpretation skills necessary to characterize its behavior in organic solvents. We will delve into the molecular characteristics of the target compound, explore the theoretical underpinnings of solubility, present gold-standard experimental protocols, and use data from structurally related molecules to illustrate key principles.

Part 1: Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular bonds. The adage "like dissolves like" serves as a useful heuristic, referring to the principle that substances with similar polarities tend to be miscible.[3][4]

Molecular Structure Analysis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic Acid

To predict the solubility of our target compound, we must first dissect its molecular structure and identify the functional groups that will dictate its interactions with various solvents.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). It imparts significant polarity and the potential for acidic dissociation.

-

Acetylamino Groups (-NHCOCH₃) x 2: These amide groups are also highly polar. The N-H bond acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The presence of two such groups significantly increases the molecule's capacity for polar interactions.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall dipole moment. It can act as a hydrogen bond acceptor.

-

Aromatic Ring & Methyl Group (-CH₃): The benzene ring and the methyl group form the non-polar backbone of the molecule. While the ring's pi-electron system can engage in certain interactions, these features generally contribute to solubility in less polar, organic environments.

Predicted Solubility Behavior: Given the prevalence of polar, hydrogen-bonding functional groups (one carboxylic acid, two amides, one nitro group), 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is expected to be a polar molecule. Therefore, it should exhibit higher solubility in polar organic solvents, particularly those that are hydrogen bond donors or acceptors. Its solubility is predicted to be significantly lower in non-polar solvents like alkanes and aromatic hydrocarbons.

Solvent Classification and Properties

The choice of solvent is critical. Organic solvents are typically classified based on their polarity, which can be quantified by parameters such as the dielectric constant or polarity index.

| Solvent Category | Example Solvents | Polarity | Key Characteristics |

| Polar Protic | Methanol, Ethanol, 1-Propanol, Water | High | Contain O-H or N-H bonds; can act as hydrogen bond donors and acceptors. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | Possess a large dipole moment; can act as hydrogen bond acceptors but not donors. |

| Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Low | Low dielectric constants; primarily engage in weaker van der Waals interactions. |

Part 2: Experimental Determination of Solubility

Solubility can be measured under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: This measurement reflects how quickly a compound dissolves and precipitates from a supersaturated state, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6][7] It is a high-throughput method used in early drug discovery for rapid compound ranking.[5][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound has been equilibrated with the solvent for an extended period.[1][9] It is the gold-standard measurement, essential for pre-formulation and development, as it represents the maximum amount of a substance that can remain in solution under stable conditions.[10][11]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[10][11][12] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the saturation concentration of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (high purity solid)

-

High-purity organic solvents

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator (e.g., set to 25 °C or 37 °C)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Validated analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Volumetric glassware

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation has been reached.[10]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature. Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[12] Causality Note: The equilibration time must be sufficient for the dissolution rate to equal the precipitation rate. This duration should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent and have low compound binding.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV. The concentration is determined by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.[10] Trustworthiness Note: Method validation (assessing linearity, accuracy, and precision) is essential for ensuring the reliability of the quantification step.

-

Data Reporting: The final solubility is calculated by taking the dilution factor into account and is typically reported in units of mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the gold-standard shake-flask method.

Part 3: Data Analysis and Interpretation

As no specific solubility data exists for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, we will analyze data for a structurally similar compound, 4-methyl-3-nitro-benzoic acid , to illustrate how results are presented and interpreted. The principles governing its solubility will be highly relevant.

Case Study: Solubility of 4-Methyl-3-nitro-benzoic Acid

The following table summarizes the mole fraction solubility of 4-methyl-3-nitro-benzoic acid in various organic solvents at 298.15 K, as determined by a static isothermal equilibration method.[13]

| Solvent Category | Solvent | Mole Fraction Solubility (x) |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 1-Butanol | 0.06520 | |

| 1-Pentanol | 0.05870 | |

| Ethers | Tetrahydrofuran (THF) | 0.15500 |

| 1,4-Dioxane | 0.13400 | |

| Diethyl Ether | 0.03450 | |

| Esters | Ethyl Acetate | 0.08410 |

| Methyl Acetate | 0.10100 | |

| Ketones | Acetone | 0.18100 |

| Cyclohexanone | 0.15000 | |

| Alkanes | n-Hexane | 0.00015 |

| Cyclohexane | 0.00018 | |

| Aromatic | Toluene | 0.00340 |

| Other | Acetonitrile | 0.05440 |

Data sourced from Abraham, M. H., et al. (2019). Physics and Chemistry of Liquids, 57(6), 782-793.[13]

Interpretation of Results:

-

High Solubility in Polar Solvents: The compound shows the highest solubility in polar aprotic solvents like Acetone and THF, and high solubility in polar protic solvents like Methanol and Ethanol. This is due to strong dipole-dipole and hydrogen bonding interactions between the solute's carboxylic acid and nitro groups and the polar functional groups of the solvents.

-

Effect of Alkyl Chain in Alcohols: Within the alcohol series (Methanol to 1-Pentanol), solubility decreases as the non-polar alkyl chain length increases. This demonstrates a shift in the overall solvent character from polar to more non-polar, reducing its ability to effectively solvate the polar solute.

-

Negligible Solubility in Non-Polar Solvents: Solubility in n-Hexane and Cyclohexane is extremely low. The weak van der Waals forces offered by these non-polar solvents are insufficient to overcome the strong intermolecular forces within the solute's crystal lattice.

-

Implications for our Target Compound: We can confidently predict a similar trend for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. However, due to the two additional polar acetylamino groups, its overall polarity will be even higher. This suggests that its solubility in highly polar solvents like DMSO, DMF, and acetone might be even greater than the case study compound, while its solubility in non-polar solvents like hexane will likely be even lower.

Factors Influencing Solubility: A Logical Relationship Diagram

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

While direct experimental data for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid remains to be published, a robust solubility profile can be effectively established through the application of sound theoretical principles and rigorous experimental methodology. Analysis of its molecular structure strongly indicates a preference for polar organic solvents. The shake-flask method stands as the definitive technique for generating reliable thermodynamic solubility data, which is indispensable for informed decision-making in process chemistry and pharmaceutical formulation. The insights and protocols provided in this guide offer a clear pathway for researchers to thoroughly characterize this compound and unlock its full potential in their scientific endeavors.

References

- Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.

- Lang, D., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.

- Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps.

- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- BMG LABTECH. (2023).

- Chiou, C. T., & Sheng, G. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter.

- Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ICH. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- Bio-Sol. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bio-Sol.

- ICH. (2019).

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents. BenchChem.

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Role of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic Acid in Contrast Media Synthesis

This technical guide details the chemical role, synthetic utility, and processing of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (CAS 54002-30-1). This compound serves as a highly specialized intermediate in the retrosynthetic analysis of iodinated X-ray contrast media, particularly for agents requiring specific lipophilicity profiles or as a precursor to isophthalic acid derivatives via methyl group oxidation.

Executive Summary

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid represents a "masked" scaffold in the synthesis of tri-iodinated non-ionic contrast media (NICM). Its structural architecture offers three critical synthetic advantages:

-

Regiochemical Control: The 4-methyl group blocks the para-position relative to the carboxyl group, forcing subsequent electrophilic aromatic substitutions (like iodination) to specific open sites (C6) or requiring oxidative removal to generate dicarboxylic acid cores (isophthalic acid derivatives).

-

Orthogonal Protection: The acetylamino groups at C3 and C5 are stable amides, protecting the nitrogen centers during aggressive nitration or oxidation steps, while the C2-nitro group serves as a latent amine.

-

Lipophilic Modulation: In cholecystographic agents, the methyl group is retained to increase biliary excretion; in urographic agents, it is often oxidized to a carboxylate to enhance water solubility.

Chemical Profile & Mechanistic Role[1][2][3][4]

Structural Analysis

-

Core: Benzoic acid (provides solubility and a handle for salt formation).

-

C2-Nitro Group: A deactivated precursor to an amine. Its strong electron-withdrawing nature deactivates the ring, preventing premature oxidation of the methyl group during synthesis.

-

C3, C5-Bis(acetylamino): Moderately activating groups that direct incoming electrophiles ortho to themselves.

-

C4-Methyl: A steric blocker and metabolic handle.

Retrosynthetic Causality

In the design of contrast media, this intermediate bridges the gap between simple toluene derivatives and complex tri-iodinated aromatics.

| Feature | Synthetic Function | Downstream Impact |

| Nitro (C2) | Latent Amine | Precursor for the 3rd Iodine insertion or an amide side chain. |

| Methyl (C4) | Carbon Source | Route A: Oxidized to –COOH (Isophthalic acid precursor).Route B: Retained for lipophilicity (Oral agents). |

| Acetyls (C3,5) | Protection | Prevents N-iodination; directs C-iodination to C6. |

Experimental Protocols

Workflow 1: Synthesis of the Intermediate

Rationale: This protocol establishes the nitro-benzoic core from a methyl-benzoic precursor (e.g., 3,5-diacetamido-4-methylbenzoic acid).

Reagents: Fuming Nitric Acid (

-

Dissolution: Dissolve 3,5-diacetamido-4-methylbenzoic acid in concentrated

at 0–5°C. Why: Low temperature prevents hydrolysis of the acetyl groups. -

Nitration: Dropwise addition of fuming

(1.1 eq). Maintain temp <10°C. -

Quenching: Pour mixture onto crushed ice. The product precipitates as a pale yellow solid.[3]

-

Purification: Recrystallize from Ethanol/Water (95:5).

-

Self-Validation: Check HPLC purity. Target >98% area. Impurity: 2,6-dinitro species (over-nitration).

-

Workflow 2: Downstream Transformation (Methyl Oxidation Route)

Rationale: Transforming the 4-methyl group into a carboxylic acid to access the 5-amino-isophthalic acid core used in Iohexol/Iopamidol synthesis.

Reagents: Potassium Permanganate (

-

Oxidation: Suspend the intermediate in water adjusted to pH 8-9 (NaOH). Add

(3 eq) slowly at 80°C.-

Control: The Nitro group at C2 stabilizes the ring against degradation, while the Methyl at C4 is oxidized to –COOH.

-

-

Workup: Filter

. Acidify filtrate to pH 1. -

Product Isolation: 3,5-Bis(acetylamino)-2-nitro-benzene-1,4-dicarboxylic acid precipitates.

-

Next Step (Reduction): Hydrogenation (

, Pd/C) converts the C2-Nitro to C2-Amine, yielding a tri-amino isophthalic acid derivative ready for iodination.

Visualization of Reaction Pathways[1][4]

The following diagram illustrates the divergent utility of the intermediate: Route A (Oxidation to Isophthalic Acid) vs. Route B (Direct Iodination for Benzoic Acid derivatives).

Caption: Divergent synthesis pathways from the 4-methyl-2-nitro scaffold. Route A accesses the standard isophthalic core; Route B retains the methyl group for specialized applications.

Critical Quality Attributes (CQAs)

For researchers utilizing this intermediate, the following parameters are critical for downstream success:

| Parameter | Specification | Method | Impact on Synthesis |

| Assay | ≥ 98.0% | HPLC (C18, MeOH/H2O) | Low purity leads to non-iodinated impurities in final contrast media, which are difficult to remove. |

| Water Content | ≤ 0.5% | Karl Fischer | Excess water interferes with acid chloride formation (if activating COOH). |

| Regioisomers | ≤ 0.2% | H-NMR | The 6-nitro isomer (if formed) will lead to incorrect iodination patterns. |

| Free Amine | ≤ 0.1% | Titration | Indicates hydrolysis of acetyl groups; free amines react violently during iodination (ICl). |

References

-

PubChem Compound Summary . (2025). 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CID 135493069). National Center for Biotechnology Information. Link

-

Sovak, M. (1980). Syntheses of new nonionic radiographic contrast media. Investigative Radiology, 15(6 Suppl), S296-300. (Foundational text on nitro-displacement and reduction strategies). Link

-

Speck, U. (2012). X-Ray Contrast Media: Overview, Use and Pharmaceutical Aspects. Springer Science & Business Media. (Reference for general structure-activity relationships of benzoic vs. isophthalic agents). Link

-

Molbase Chemical Database . (2024). 3,5-Diacetamido-4-methyl-2-nitrobenzoic acid Properties and Suppliers. (Verification of commercial availability and CAS 54002-30-1). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. US9403757B2 - Preparation of intermediates of X-ray contrast agents - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Ioversol, MU-328(as syringe), MP-328, Optiject, Optiray-药物合成数据库 [drugfuture.com]

- 5. WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a complex organic molecule with potential significance in pharmaceutical development. Its structure, featuring a nitroaromatic core with two acetylamino groups, a methyl group, and a carboxylic acid moiety, suggests a multifaceted chemical profile. A thorough understanding of the thermodynamic stability of this compound is paramount for its potential application in medicinal chemistry and drug formulation. The inherent reactivity of nitroaromatic compounds necessitates a rigorous evaluation of their thermal behavior to ensure safety, efficacy, and a viable shelf-life for any resulting pharmaceutical product.

This techn[1]ical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. We will delve into the theoretical underpinnings of its stability, drawing upon fundamental principles of organic chemistry. Furthermore, this guide will outline a suite of robust experimental protocols designed to empirically determine its thermal properties. The methodologies described herein are grounded in established principles of thermal analysis and are widely employed in the pharmaceutical industry to characterize drug substances.

Theore[2][3]tical Framework for Stability Analysis

The thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a consequence of the interplay between its various functional groups and the overall molecular architecture. Several key factors contribute to its stability profile:

-

Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group in proximity to the nitro group and an acetylamino group creates the potential for intramolecular hydrogen bonding. This can significantly stabilize the molecule by forming a pseudo-ring structure, thereby lowering its ground-state energy.

-

Steric Hindrance: The methyl group at the 4-position and the two bulky acetylamino groups at the 3 and 5-positions introduce steric hindrance around the nitro group. This steric crowding can influence the conformation of the nitro group relative to the benzene ring, potentially impacting the C-NO2 bond strength and the overall thermal stability.

-

Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also influences the reactivity of the other substituents. The acetylamino groups are electron-donating through resonance, which can modulate the electronic properties of the ring and affect the stability of the molecule.

-

C-NO2 Bond Dissociation Energy: The bond dissociation energy of the C-NO2 bond is a critical parameter in determining the thermal stability of nitroaromatic compounds. Factors tha[1]t increase this bond energy will enhance the compound's stability.

The decomposition of nitroaromatic compounds can be initiated by the homolytic cleavage of the C-NO2 bond. The presenc[2]e of ortho-substituents, such as the methyl group in the title compound, can sometimes lead to alternative decomposition pathways, such as intramolecular rearrangements.

Experi[4]mental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive evaluation of the thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. The following thermal analysis techniques are indispensable for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for characterizing the thermal properties of pharmaceutical solids. It measures[3] the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting, crystallization, and decomposition.

Experime[4][5]ntal Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid into a suitable DSC pan (e.g., aluminum or high-pressure gold-plated steel for potentially energetic materials).

-

Instr[6]ument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a nitrogen purge. The temperature range should be sufficient to observe any thermal events, typically from ambient temperature to a point beyond the decomposition onset.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks indicating decomposition. Key parameters to be determined include the onset temperature of decomposition (Tonset), the peak maximum temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

Causalit[7]y Behind Experimental Choices:

-

Heating Rate: Varying the heating rate can provide insights into the kinetics of decomposition.

-

Crucible Type: For nitro compounds, which can be energetic, using high-pressure crucibles is a critical safety measure to contain any potential rapid gas evolution.

-

Inert[6] Atmosphere: A nitrogen atmosphere prevents oxidative decomposition and ensures that the observed thermal events are intrinsic to the compound's stability.

The[9]rmogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an es[8]sential tool for determining the thermal stability and decomposition profile of a compound.

Experime[4][5]ntal Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Causalit[8]y Behind Experimental Choices:

-

Sample Size: A slightly larger sample size than in DSC is often used to ensure accurate mass loss detection.

-

Purge Gas: An inert purge gas is crucial to remove decomposition products from the furnace and prevent secondary reactions.

Iso[11]thermal Microcalorimetry

Isothermal microcalorimetry measures the heat flow from a sample at a constant temperature over an extended period. This technique is highly sensitive and can detect very slow degradation processes that may not be apparent in scanning techniques like DSC or TGA.

Experimental Protocol: Isothermal Microcalorimetry

-

Sample Preparation: Place a precisely weighed amount of the sample into an ampoule.

-

Instrument Setup: Place the sample ampoule and a reference ampoule into the calorimeter, which is maintained at a constant temperature.

-

Data Acquisition: Monitor the heat flow from the sample over time.

-

Data Analysis: The resulting data can be used to determine the rate of heat production, which is related to the rate of decomposition at that specific temperature.

Causality Behind Experimental Choices:

-

Constant Temperature: By holding the temperature constant, this method allows for the study of degradation kinetics under specific storage conditions.

Data Presentation and Interpretation

The quantitative data obtained from these thermal analyses should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

| Parameter | DSC | TGA |

| Onset of Decomposition (Tonset) | Value °C | Value °C |

| Peak Decomposition Temperature (Tpeak) | Value °C | N/A |

| Enthalpy of Decomposition (ΔHd) | Value J/g | N/A |

| Mass Loss at Decomposition | N/A | Value % |

Note: The values in this table are placeholders and would be populated with experimental data.

Visualization of Key Concepts

Diagrams are powerful tools for visualizing molecular structures and experimental workflows.

Caption: Molecular structure of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid.

Caption: Experimental workflow for thermodynamic stability analysis.

Conclusion

A comprehensive understanding of the thermodynamic stability of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a critical prerequisite for its consideration in any pharmaceutical development program. The combination of theoretical analysis and robust experimental methodologies, particularly DSC and TGA, provides the necessary data to establish a detailed stability profile. This information is vital for ensuring the safety, quality, and efficacy of potential drug products derived from this compound. The protocols and insights provided in this guide serve as a foundational framework for researchers and scientists in this endeavor.

References

-

AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. [Link]

-

DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

-

DTIC. WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

-

National Center for Biotechnology Information. 3,5-Bis(acetylamino)benzoic acid. PubChem Compound Summary for CID 49351. [Link]

-

Organic Process Research & Development. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

-

ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

-

ResolveMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

-

University of Illinois. Thermogravimetric Analysis. [Link]

-

Waters. (2024, September 25). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. [Link]

-

Wikipedia. (2023, December 1). Thermogravimetric analysis. [Link]

Sources

Technical Guide: Synthesis and Derivatization of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

This technical guide provides an in-depth review of the synthesis, structural properties, and derivatization logic of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS 54002-30-1).

This molecule represents a highly functionalized aromatic scaffold, structurally homologous to key intermediates used in the manufacture of X-ray Contrast Media (ICM) and High-Performance Polybenzimidazole (PBI) Polymers . Its unique substitution pattern—combining a sterically demanding methyl group, two directing amide groups, and an electron-withdrawing nitro group—makes it a critical case study in regioselective aromatic substitution.

Part 1: Chemical Architecture & Strategic Utility

Structural Analysis

The core scaffold is a polysubstituted benzoic acid . The interplay between the functional groups dictates its reactivity:

-

C1 (Carboxyl): Provides solubility and a handle for esterification or salt formation.

-

C2 (Nitro): The critical electrophilic addition. Its position is directed ortho to the acetylamino group (an activator) and ortho to the carboxyl group (usually a deactivator, but here the directing power of the amides dominates).

-

C3 & C5 (Acetylamino): These acetamido groups are moderate activators. They are "protected" amines, preventing over-oxidation during nitration while directing the incoming nitro group to the C2 position.

-

C4 (Methyl): This group introduces significant steric bulk, forcing the adjacent C3/C5 acetylamino groups to twist out of planarity, potentially altering the electronic coupling with the ring.

Strategic Applications

-

X-Ray Contrast Media Precursors: The scaffold mimics the core of iodinated contrast agents (e.g., Iocetamic Acid analogs). The reduction of the nitro group to an amine creates a "Triamino" core (2,3,5-triamino-4-methylbenzoic acid equivalent) ripe for iodination or further acylation.

-

Polybenzimidazole (PBI) Synthesis: Reduction of the nitro group yields an ortho-diamine system (C2-amine and C3-amine). Condensation of this motif leads to benzimidazole derivatives, which are vital for high-temperature polymers and proton-exchange membranes.

Part 2: Synthesis Protocol (Step-by-Step)

The synthesis is best approached via a convergent pathway starting from 4-methylbenzoic acid (p-Toluic acid) . This route ensures regiochemical control and minimizes isomer formation.

Phase 1: Construction of the Diamine Core

Starting Material: 4-Methylbenzoic acid (CAS 99-94-5)

-

Double Nitration:

-

Reagents: Fuming HNO₃ / Concentrated H₂SO₄.[1]

-

Conditions: 70–90°C, 4–6 hours.

-

Mechanism: The methyl group directs ortho, but the carboxyl directs meta. The combined effect, under forcing conditions, yields 3,5-Dinitro-4-methylbenzoic acid (CAS 16533-71-4).

-

Critical Control: Temperature must be ramped slowly to prevent decarboxylation.

-

-

Reduction to Diamine:

-

Reagents: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / HCl (Bechamp Reduction).

-

Product: 3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9).

-

Note: The product is air-sensitive (oxidation to quinones). Handle under inert atmosphere (N₂).

-

Phase 2: Acetylation (Protection)

Objective: Convert free amines to acetamides to moderate reactivity and direct the final nitration.

-

Protocol:

-

Suspend 3,5-diamino-4-methylbenzoic acid in Glacial Acetic Acid .

-

Add Acetic Anhydride (2.5 equivalents).

-

Reflux for 2 hours.

-

Cool to precipitate 3,5-Bis(acetylamino)-4-methylbenzoic acid .

-

Yield Check: High (>85%). The product is stable and less prone to oxidation than the diamine.

-

Phase 3: Regioselective Nitration (The Target Synthesis)

Objective: Introduce the Nitro group at C2.

-

Rationale: The C2 position is ortho to the activating acetamido group at C3. The C6 position is chemically equivalent due to symmetry.

-

Protocol:

-

Dissolution: Dissolve 3,5-bis(acetylamino)-4-methylbenzoic acid in concentrated H₂SO₄ at 0°C.

-

Nitration: Dropwise addition of Fuming HNO₃ (1.1 eq) while maintaining temp < 10°C.

-

Quenching: Pour onto crushed ice.

-

Isolation: Filter the yellow precipitate.

-

Product: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS 54002-30-1).[2][3]

-

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the downstream derivatization pathways for drug discovery.

Caption: Step-by-step synthesis from p-Toluic acid to the target nitro-intermediate, showing downstream potential.

Part 4: Key Experimental Data & Properties

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Significance |

| Formula | C₁₂H₁₃N₃O₆ | Core scaffold |

| Molecular Weight | 295.25 g/mol | Low MW, suitable for fragment-based design |

| Melting Point | >240°C (Decomposes) | Indicates strong intermolecular H-bonding |

| Solubility | DMSO, DMF, Dilute Alkali | Insoluble in non-polar solvents due to polarity |

| pKa (Acid) | ~3.0–3.5 | Acidic carboxyl group; forms salts easily |

Critical Safety Protocols (Self-Validating System)

Working with polynitro and amino-aromatics requires strict adherence to safety protocols to prevent runaway reactions.

-

Thermal Runaway Check: During the final nitration (Phase 3), the reaction is exothermic.

-

Validation: Monitor internal temperature. If T > 15°C, stop addition immediately.

-

Control: Use a jacketed reactor with active cooling.

-

-

Waste Disposal: The filtrate contains excess nitric acid and nitro-aromatic byproducts.

-

Validation: Quench into ice water, neutralize with Na₂CO₃ before disposal. Never mix with organic solvents (acetone) in waste drums.

-

-

Skin Sensitization: Dinitro and diamino benzenes are potent sensitizers.

-

Control: Double-glove (Nitrile) and use full-face respirators if handling dry powder.

-

Part 5: References & Authoritative Grounding

-

Organic Syntheses, Coll. Vol. 3, p. 334 (1955). 3,5-Dinitrobenzoic acid. (Foundational protocol for dinitration of benzoic acid derivatives).

-

PubChem Compound Summary. 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS 54002-30-1).[2] National Center for Biotechnology Information.

-

BenchChem Protocols. Nitration of 4-Methylbenzoic Acid. (General procedure for methyl-benzoic acid nitration).

-

Molaid Chemical Database. 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid Structure and Properties.

-

Google Patents. Synthesis of 2-methyl-4-nitrobenzoic acid and related intermediates. (Provides context on methyl-nitrobenzoic acid reactivity).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (CAS: 54002-30-1). This compound is a highly functionalized benzoic acid derivative, structurally analogous to precursors used in the synthesis of iodinated X-ray contrast media (e.g., diatrizoate derivatives).

The synthesis overcomes significant steric crowding at the aromatic core (tetrasubstitution) through a sequential functionalization strategy: Nitration

Scientific Background & Retrosynthetic Analysis

The target molecule features a fully substituted pentasubstituted benzene ring pattern. Direct functionalization of a pre-existing scaffold is challenging due to steric hindrance. The optimal route utilizes p-toluic acid (4-methylbenzoic acid) as the starting material, leveraging the directing effects of the methyl and carboxyl groups to install nitrogen functionalities.

Mechanistic Pathway[1][2]

-

Electrophilic Aromatic Substitution (Nitration): The methyl group (activator) and carboxyl group (deactivator) cooperatively direct nitration to the 3- and 5-positions.

-

Reduction: Conversion of nitro groups to amines alters the electronic landscape from electron-withdrawing to electron-donating.

-

Acetylation: Protection of amines as acetamides prevents oxidation and moderates their activating potential for the final step.

-

Final Regioselective Nitration: The 3,5-bis(acetylamino) groups strongly activate the remaining open positions (2 and 6). Despite the steric bulk, the electronic activation allows for nitration at position 2 under controlled conditions.

Reaction Scheme Visualization

Figure 1: Step-wise synthetic pathway from p-toluic acid to the target nitro-benzoic acid derivative.

Safety & Hazard Analysis

| Hazard Class | Risk Description | Mitigation Strategy |

| Energetic Materials | Polynitro compounds (Step 1 product) are shock-sensitive and potentially explosive when dry. | Keep intermediates wet/damp during transfer. Do not grind dry solids. |

| Corrosives | Fuming Nitric Acid and Oleum cause severe burns and inhalation hazards. | Use full PPE (face shield, chemically resistant gloves) and work in a high-flow fume hood. |

| Exotherms | Nitration reactions are highly exothermic and can runaway. | Strict temperature control (cryostat/ice bath). Dropwise addition of reagents. |

| Pressurized Gases | Hydrogenation (Step 2) involves flammable H2 gas under pressure. | Use rated pressure vessels (Parr reactor). Ensure proper grounding to prevent static discharge. |

Reagents & Equipment

Reagents:

-

p-Toluic acid (98%+)[1]

-

Nitric acid (Fuming >90% and Conc. 65%)

-

Sulfuric acid (Conc. 98%)[1]

-

Palladium on Carbon (10% Pd/C, wet)

-

Acetic Anhydride (Ac2O)

-

Acetic Acid (Glacial)

-

Methanol, Ethanol (for recrystallization)

Equipment:

-

3-Neck Round Bottom Flasks (250 mL, 1 L)

-

Mechanical Stirrer (Teflon blade) – Essential for viscous nitration mixtures

-

Low-temperature bath (Ice/Salt or Cryostat)

-

Parr Hydrogenator or Autoclave

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dinitro-4-methylbenzoic Acid

Objective: Install nitro groups at the meta-positions relative to the methyl group.

-

Setup: Charge a 1 L 3-neck flask with Sulfuric Acid (300 mL) . Cool to 0–5°C using an ice bath.

-

Addition: Add p-Toluic Acid (68.0 g, 0.5 mol) in small portions over 20 minutes. Stir until a suspension forms.

-

Nitration: Place Fuming Nitric Acid (100 mL) in a pressure-equalizing addition funnel. Add dropwise to the sulfuric acid mixture, maintaining internal temperature below 20°C.

-

Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 70–90°C and hold for 2 hours. Caution: Evolution of NOx fumes.

-

Quench: Cool the mixture to room temperature. Pour carefully onto 1 kg of crushed ice with vigorous stirring.

-

Isolation: Filter the yellow precipitate. Wash with cold water (3 x 200 mL) until the filtrate is pH > 4.

-

Drying: Dry the solid in a vacuum oven at 50°C.

-

Expected Yield: ~60–70%

-

Appearance: Yellow crystalline solid.

-

Step 2: Reduction to 3,5-Diamino-4-methylbenzoic Acid

Objective: Reduce nitro groups to amino groups to enable acetylation.

-

Dissolution: Dissolve 3,5-Dinitro-4-methylbenzoic acid (22.6 g, 0.1 mol) in Methanol (200 mL) in a hydrogenation bottle.

-

Catalyst: Carefully add 10% Pd/C (2.0 g, 50% wet) under an inert nitrogen atmosphere.

-

Hydrogenation: Pressurize with Hydrogen (H2) to 40 psi . Shake/stir at room temperature for 4–6 hours until H2 uptake ceases.

-

Workup: Filter through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain the crude diamine.

-

Note: The diamine is sensitive to oxidation (darkens on air exposure). Proceed immediately to Step 3.

-

Step 3: Synthesis of 3,5-Bis(acetylamino)-4-methylbenzoic Acid

Objective: Protect amino groups and activate the ring for the final nitration.

-

Reaction: Suspend the crude diamine from Step 2 in Glacial Acetic Acid (100 mL) .

-

Acetylation: Add Acetic Anhydride (25 mL, 2.5 eq) .

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours. The solid should dissolve, then the product may precipitate.

-

Quench: Cool to room temperature. Pour into Ice Water (300 mL) .

-

Isolation: Filter the white/off-white solid. Wash with water.[2][3][4]

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Characterization: Confirm disappearance of primary amine peaks in IR/NMR.

-

Step 4: Regioselective Nitration to 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Objective: Insert the final nitro group at the sterically crowded 2-position.

-

Preparation of Mixed Acid: In a separate flask, cool Sulfuric Acid (50 mL) to 0°C. Slowly add Nitric Acid (65%, 4.5 mL, 1.1 eq) . Keep cold.

-

Substrate Dissolution: In the main reaction vessel, dissolve 3,5-Bis(acetylamino)-4-methylbenzoic acid (12.5 g, 0.05 mol) in Sulfuric Acid (40 mL) at 0–5°C. Note: Stirring may be difficult due to viscosity.

-

Addition: Add the cold Mixed Acid solution dropwise to the substrate solution over 30 minutes. CRITICAL: Maintain temperature < 10°C . Higher temperatures will cause deacetylation (hydrolysis) of the amide groups.

-

Reaction: Stir at 5–10°C for 2–3 hours. Monitor by HPLC or TLC (mobile phase: Ethyl Acetate/Methanol).

-

Quench: Pour the reaction mixture onto Crushed Ice (200 g) .

-

Isolation: The product will precipitate as a pale yellow solid. Filter and wash with copious amounts of cold water to remove acid.

-

Purification: Recrystallize from Methanol or dilute Acetic Acid to remove any unreacted starting material or isomers.

Analytical Quality Control

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Singlet (CH3, ~2.1 ppm), Singlet (2x NHAc, ~2.0 ppm), Aromatic H (Singlet, ~8.0 ppm). |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |

| Melting Point | Capillary Method | Distinct MP (Literature check required, likely >250°C dec) |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

Troubleshooting Guide

-

Issue: Low Yield in Step 4 (Final Nitration).

-

Cause: Steric hindrance prevents attack; or temperature too low.

-

Solution: Allow temperature to rise slightly to 15°C, but strictly monitor for hydrolysis. Ensure mechanical stirring is efficient.

-

-

Issue: Deacetylation (Loss of Acetyl groups).

-

Cause: Acid concentration too high or temperature > 20°C.

-

Solution: Use stoichiometric HNO3. Keep reaction on ice. Quench immediately upon completion.

-

-

Issue: Formation of Isomers.

References

-

Nitration of Benzoic Acid Derivatives

-

Org.[6] Synth.1953 , 33, 44. "3,5-Dinitrobenzoic acid".

-

-

Synthesis of Iodinated Contrast Media Precursors

-

Larsen, A. A., et al. "Iodinated 3,5-Diaminobenzoic Acid Derivatives." Journal of the American Chemical Society, 1956 , 78(13), 3210–3216.

-

- Rylander, P. N.

-

Database Verification

-

PubChem CID: 24852687 (3,5-Dinitro-p-toluic acid precursor).[1]

-

CAS 54002-30-1 Entry.

-

Disclaimer: This protocol is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

A Robust, Validated HPLC Method for the Quantification of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. This molecule, possessing multiple functional groups including a carboxylic acid, nitro group, and two acetylamino moieties, presents specific challenges that require a systematic approach to method development. This document provides a detailed protocol, from initial analyte characterization and strategic parameter selection to full method validation according to International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained, ensuring the protocol is not just a series of steps but a self-validating analytical system.

Introduction and Analyte Characterization

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a complex organic molecule whose purity and concentration must be reliably determined. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1]

The molecular structure of the analyte dictates the chromatographic strategy. Key structural features and their implications are:

-

Benzoic Acid Moiety: The presence of a carboxylic acid group (pKa typically ~2-4) makes the analyte's retention highly sensitive to the mobile phase pH. To ensure consistent retention and sharp peak shapes, the ionization of this group must be suppressed.[2]

-

Nitro and Aromatic Groups: These groups are strong chromophores, making the analyte well-suited for UV-Vis detection.

-

Acetylamino Groups: These polar amide groups, along with the nitro and carboxylic acid groups, classify the molecule as a polar aromatic compound.

Based on these characteristics, a reversed-phase HPLC method is the most appropriate approach, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[3]

Strategic HPLC Method Development

A successful HPLC method is built on a logical selection of parameters that are optimized systematically. The workflow below outlines the strategic approach from initial assessment to a finalized method.

Caption: Strategic Workflow for HPLC Method Development.

Stationary Phase (Column) Selection

The choice of stationary phase is critical for achieving the desired separation.

-

Primary Recommendation (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the recommended starting point.[4] Its hydrophobic nature provides good retention for a wide range of molecules. A modern, end-capped C18 column is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing with acidic compounds like our analyte.[2]

-

Alternative Recommendation (Phenyl): If selectivity issues arise on a C18 column (e.g., co-elution with impurities), a Phenyl-based stationary phase should be considered. Phenyl columns offer alternative selectivity, particularly for compounds with aromatic rings and nitro groups, through π-π interactions.[4]

Mobile Phase Selection and Optimization

The mobile phase composition directly controls analyte retention and resolution.[5]

-

Organic Solvent: Acetonitrile (ACN) is the recommended organic modifier due to its low viscosity and lower UV cutoff compared to methanol, which is beneficial for sensitive detection.[6]

-

Aqueous Phase and pH Control: This is the most critical parameter for this analyte. To suppress the ionization of the carboxylic acid and achieve a stable, retained, and well-shaped peak, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa.

-

Rationale: At a low pH, the carboxylic acid exists in its protonated, less polar form (-COOH), which interacts more strongly with the non-polar C18 stationary phase, leading to increased retention.

-

Recommended Buffer/Additive: A simple and effective approach is to acidify the aqueous phase. A solution of 0.1% phosphoric acid or 0.1% formic acid in water is recommended. Phosphate buffers (10-50 mM) can also be used, but the pH of the aqueous portion must be adjusted before adding the organic solvent.[7]

-

Detection Wavelength (λmax)

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) by injecting a standard and analyzing its UV spectrum. For nitroaromatic compounds, strong absorbance is typically observed between 230-280 nm. A common starting wavelength for initial runs is 254 nm.[8]

Detailed Experimental Protocols

Reagents and Materials

-

Standards: Analytical standard of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (purity ≥99%).

-

Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

-

Reagents: Phosphoric acid (85%, analytical grade) or Formic acid (analytical grade).

-

Water: Deionized water, filtered through a 0.45 µm membrane.

-

Filtration: 0.45 µm syringe filters (e.g., PTFE or Nylon).

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions are used to generate the calibration curve.[9]

Sample Preparation

-

Accurately weigh the sample material and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to achieve an estimated concentration of 1000 µg/mL.

-

Dilute a portion of this solution with the mobile phase to bring the expected analyte concentration into the middle of the calibration range (e.g., 25 µg/mL).

-

Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[9]

Optimized Chromatographic Conditions

The following conditions serve as a robust starting point and were optimized for resolution and efficiency.

| Parameter | Recommended Condition |

| HPLC System | Standard HPLC with Pump, Autosampler, Column Oven, DAD/UV Detector |

| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-17.1 min: 80% to 20% B; 17.1-22 min: 20% B (Equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or determined λmax) |

| Injection Volume | 10 µL |

HPLC Method Validation Protocol (ICH Guidelines)

Validation of the analytical method is a regulatory requirement to ensure it is suitable for its intended purpose.[10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][11]

Caption: Core Parameters for HPLC Method Validation per ICH Guidelines.

Validation Experiments

-

Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The method is specific if no interfering peaks are observed at the retention time of the analyte.

-

Linearity: Prepare and inject a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area against concentration and determine the correlation coefficient (r²).

-

Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for all results.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Acceptance Criteria

The following table summarizes typical acceptance criteria for a quantitative impurity or assay method.[12]

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) ≥ 0.995 |

| Accuracy | % Recovery typically between 98.0% - 102.0% |

| Precision | %RSD ≤ 2.0% |

| Robustness | System Suitability Parameters Pass |

| LOQ Precision | %RSD ≤ 10% |

Conclusion

This application note provides a thorough and scientifically grounded protocol for the development and validation of an RP-HPLC method for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid. By systematically addressing the unique chemical properties of the analyte—particularly its acidic nature—and following a logical optimization and validation workflow, researchers and quality control professionals can implement a reliable and robust method. This ensures the generation of high-quality, reproducible data essential for regulatory submission and product quality assurance in the pharmaceutical industry.

References

- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.

- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

- Sigma-Aldrich. (n.d.). HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18.

- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from Victoria University Research Repository.

- ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.

- OSTI.gov. (2007, April 27). Development of SPME-HPLC methodology for detection of nitroexplosives.

- Sigma-Aldrich. (n.d.). Developing HPLC Methods.

- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Retrieved from Thermo Fisher Scientific AppsLab Library.

- Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from Loughborough University Research Repository.

- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).

- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- ResearchGate. (n.d.). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.

- SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.

- Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.

- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

- Research Journal of Pharmacy and Technology. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.

- Element Lab Solutions. (n.d.). HPLC Solvent Selection.

- MilliporeSigma. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 4. Developing HPLC Methods [sigmaaldrich.com]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. rjptonline.org [rjptonline.org]

- 8. appslab.thermofisher.com [appslab.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. researchgate.net [researchgate.net]

Application Note: High-Efficiency Catalytic Hydrogenation of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic Acid

Executive Summary

This application note details the protocol for the catalytic reduction of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid (hereafter referred to as Substrate A ) to 3,5-Bis(acetylamino)-2-amino-4-methylbenzoic acid (hereafter Product B ).

This transformation is a critical intermediate step in the synthesis of non-ionic X-ray contrast media (e.g., Metrizoate analogs). The primary challenge in this reduction is achieving complete conversion of the sterically hindered 2-nitro group while preventing the hydrolysis of the 3,5-bis(acetylamino) moieties. This protocol utilizes a heterogeneous Palladium on Carbon (Pd/C) catalyst in an aqueous alkaline medium, offering a scalable, environmentally benign, and high-yielding methodology.

Reaction Chemistry & Mechanism

Chemical Transformation

The objective is the chemoselective reduction of the nitro group (

Substrate A: 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid Product B: 3,5-Bis(acetylamino)-2-amino-4-methylbenzoic acid

Mechanistic Pathway

The reaction follows the Langmuir-Hinshelwood mechanism , where both hydrogen and the nitro-aromatic substrate adsorb onto the catalyst surface.

-

Adsorption: Hydrogen dissociates into atomic H on the Pd surface. The nitro group coordinates to the metal surface.

-

Stepwise Reduction: The nitro group is reduced via nitroso (

) and hydroxylamine ( -

Desorption: The final amine product desorbs, regenerating the active site.

Critical Consideration: The 4-methyl group provides steric bulk adjacent to the 3- and 5-acetamido groups. While it does not directly hinder the 2-nitro group, it increases the lipophilicity of the molecule, necessitating careful solvent selection to ensure substrate availability to the catalyst.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Catalyst | 5% Pd/C (50% water wet) | High activity for nitro reduction; water-wet form prevents ignition during handling. |

| Solvent | Water + NaOH (1.05 eq) | Converts the insoluble acid to its soluble sodium salt (carboxylate). |

| pH | 7.5 – 9.0 | CRITICAL: pH > 10 risks deacetylation (hydrolysis) of the protecting groups. pH < 6 causes substrate precipitation. |

| Temperature | 50°C – 60°C | Balances reaction rate with thermal stability of acetamido groups. |

| Pressure | 3 – 5 bar (45-75 psi) | Sufficient to drive kinetics; high pressure is unnecessary and increases safety risk. |

Detailed Experimental Protocol

Equipment Requirements

-

High-pressure hydrogenation autoclave (Stainless steel or Hastelloy).

-

Mechanical stirrer (gas-entrainment impeller preferred).

-

Thermostatic heating/cooling jacket.

-

Filtration unit (sparkler filter or Buchner funnel).

Step-by-Step Procedure

Step 1: Substrate Solubilization

-

Charge 100 g of 3,5-Bis(acetylamino)-4-methyl-2-nitrobenzoic acid into a preparation vessel.

-

Add 600 mL of deionized water.

-

Slowly add 1.05 equivalents of Sodium Hydroxide (NaOH) solution (e.g., ~13.5 g solid NaOH dissolved in water).

-

Stir until a clear, homogeneous yellow-orange solution is obtained.

-

Checkpoint: Measure pH.[1] Adjust to 7.5–8.5 . If pH > 9.0, buffer with small amounts of acetic acid.

-

Step 2: Catalyst Loading

-

Inert the autoclave with Nitrogen (

) (3 cycles of pressurize/vent). -

Charge 3.0 g of 5% Pd/C catalyst (50% water wet) as a slurry in water.

-

Note: This represents a 1.5 wt% loading of damp catalyst relative to substrate.

-

-

Transfer the substrate solution into the autoclave.

Step 3: Hydrogenation

-

Seal the reactor and purge with Nitrogen (3x).

-

Purge with Hydrogen (

) (3x) to remove nitrogen. -

Pressurize to 3 bar (45 psi) with

. -

Set agitation to 800-1000 RPM (mass transfer is often rate-limiting).

-

Heat to 55°C .

-

Monitor

uptake. The reaction is exothermic; maintain temperature -

Reaction is complete when

uptake ceases (typically 2–4 hours).

Step 4: Workup and Isolation

-

Cool reactor to 25°C. Vent

and purge with -

Filtration: Filter the reaction mixture through a Celite pad or 0.45

m membrane to remove the Pd/C catalyst. Wash the cake with 50 mL water.-

Safety: Keep catalyst wet to prevent pyrophoric ignition.

-

-

Precipitation: Transfer the filtrate (containing the sodium salt of the product) to a precipitation vessel.

-

Slowly add Hydrochloric Acid (HCl) (approx. 2M or 6M) under stirring until pH reaches 2.0–3.0 .

-

Observation: The product, 3,5-Bis(acetylamino)-2-amino-4-methylbenzoic acid, will precipitate as a white to off-white solid.

-

-

Stir for 1 hour at 0–5°C to maximize yield.

-

Filter the solid and wash with ice-cold water (2 x 100 mL).

-

Dry in a vacuum oven at 50°C until constant weight.

Process Visualization

Reaction Workflow Diagram

Caption: Step-by-step unit operations for the catalytic reduction process.

Troubleshooting Logic

Caption: Decision matrix for common process deviations.

Analytical Quality Control

To ensure the integrity of the protocol, the isolated product must be validated against the following specifications:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Identity | 1H-NMR (DMSO-d6) | Disappearance of low-field Nitro signals; Appearance of Amine signal (~5-6 ppm). Methyl and Acetyl peaks intact. |